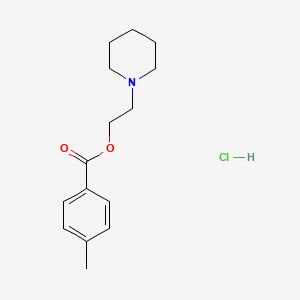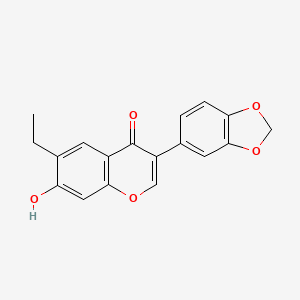
3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.309 g/mol This compound is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a chromen-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of benzo[1,3]dioxole carbaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, binding to specific receptors, or interfering with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-isopropoxy-chromen-4-one
- 3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
- 3-Benzo(1,3)dioxol-5-YL-7-hydroxy-2-methyl-6-propyl-chromen-4-one
Uniqueness
What sets 3-Benzo(1,3)dioxol-5-YL-6-ethyl-7-hydroxy-chromen-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H14O5 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C18H14O5/c1-2-10-5-12-16(7-14(10)19)21-8-13(18(12)20)11-3-4-15-17(6-11)23-9-22-15/h3-8,19H,2,9H2,1H3 |
Clave InChI |
NYLAUQQLZPDQMB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)

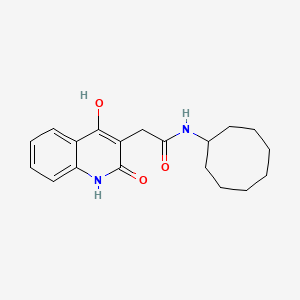
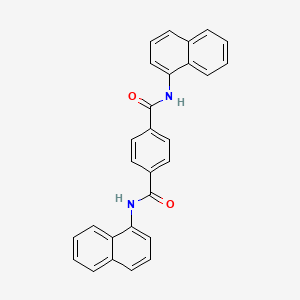
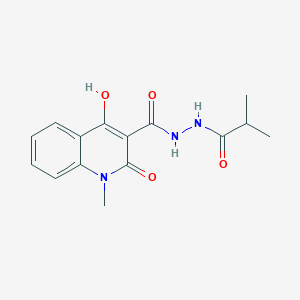
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
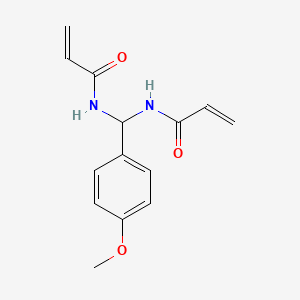
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
